![molecular formula C18H24FN3O2 B2640129 N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2411255-41-7](/img/structure/B2640129.png)
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as FLI-06, is a small molecule inhibitor that has been extensively studied for its potential application in scientific research. FLI-06 is a potent inhibitor of the Wnt/beta-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and tumorigenesis.
Mécanisme D'action
FLI-06 exerts its inhibitory effect on the Wnt/beta-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of this pathway. FLI-06 binds to a specific domain of Dvl and prevents its interaction with other proteins in the pathway, thereby inhibiting the activation of the pathway. This leads to a decrease in the expression of downstream target genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FLI-06 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and enhance the differentiation of stem cells. It has also been shown to improve bone density in animal models of osteoporosis. FLI-06 has been shown to have a low toxicity profile, making it a potentially safe drug for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
FLI-06 has several advantages for lab experiments. It is a potent and specific inhibitor of the Wnt/beta-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. FLI-06 has also been shown to have a low toxicity profile, making it a safe drug for use in lab experiments. However, FLI-06 is a synthetic compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive compared to other inhibitors of the Wnt/beta-catenin signaling pathway.
Orientations Futures
There are several future directions for the study of FLI-06. One potential application is in the development of therapeutics for diseases such as cancer, osteoporosis, and Alzheimer's disease. FLI-06 has been shown to inhibit the growth of cancer cells and improve bone density in animal models of osteoporosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Another potential direction is in the study of the role of the Wnt/beta-catenin signaling pathway in embryonic development and tissue homeostasis. FLI-06 can be used as a tool to study the effects of inhibiting this pathway in various developmental and physiological processes. Finally, FLI-06 can be used as a starting point for the development of more potent and specific inhibitors of the Wnt/beta-catenin signaling pathway.
Méthodes De Synthèse
FLI-06 can be synthesized using a multistep process that involves the reaction of 4-piperidone with various reagents such as 2-fluoro-6-nitrophenol, isopropylamine, and acetic anhydride. The final product is obtained by the treatment of the intermediate compound with propargyl bromide. The synthesis of FLI-06 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
FLI-06 has been extensively studied for its potential application in scientific research. It has been shown to inhibit the Wnt/beta-catenin signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. The aberrant activation of this pathway has been implicated in the development of various diseases such as cancer, osteoporosis, and Alzheimer's disease. FLI-06 has been shown to inhibit the growth of cancer cells and enhance the differentiation of stem cells. It has also been shown to improve bone density in animal models of osteoporosis.
Propriétés
IUPAC Name |
N-[2-fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-4-16(23)22-10-8-13(9-11-22)18(24)21-17-14(19)6-5-7-15(17)20-12(2)3/h4-7,12-13,20H,1,8-11H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOYHNQTMKYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

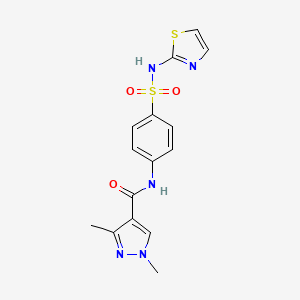
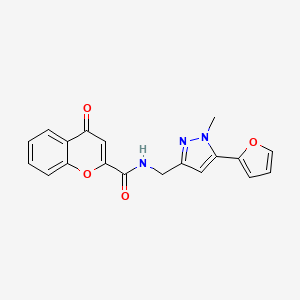
![5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine](/img/structure/B2640055.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2640056.png)
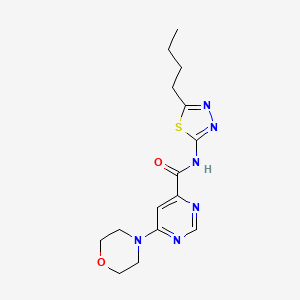

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/no-structure.png)
![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2640063.png)
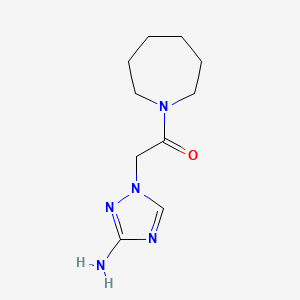
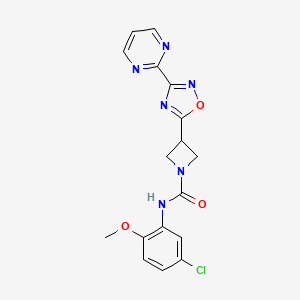
![2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B2640067.png)
![N-(tert-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2640068.png)